![molecular formula C23H19N3O3 B14597148 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole CAS No. 60627-90-9](/img/structure/B14597148.png)
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with methyl, nitrophenylmethoxy, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-nitrobenzyl bromide with 1-methyl-3,5-diphenyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate
Major Products
Reduction: 1-Methyl-4-[(4-aminophenyl)methoxy]-3,5-diphenyl-1H-pyrazole
Substitution: Various substituted pyrazoles depending on the nucleophile used
Coupling: Biaryl compounds with extended conjugation
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the nitrophenylmethoxy group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethoxybenzene: Lacks the pyrazole ring, which is crucial for certain biological activities.
Uniqueness
1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenylmethoxy group allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
60627-90-9 |
|---|---|
Molekularformel |
C23H19N3O3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
1-methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C23H19N3O3/c1-25-22(19-10-6-3-7-11-19)23(21(24-25)18-8-4-2-5-9-18)29-16-17-12-14-20(15-13-17)26(27)28/h2-15H,16H2,1H3 |
InChI-Schlüssel |
ISORPTIOTQOZEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


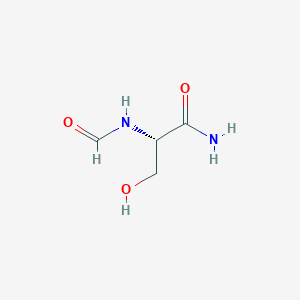
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
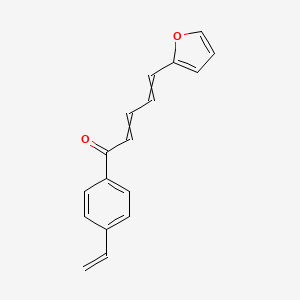
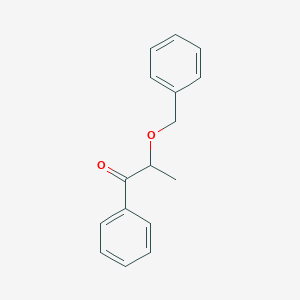
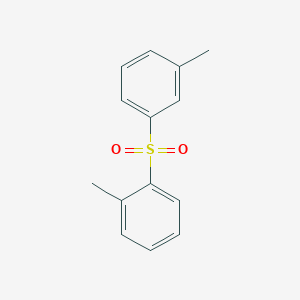
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
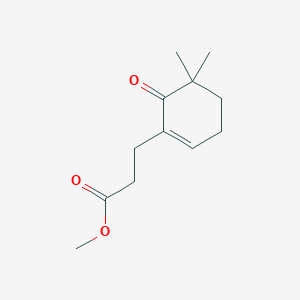
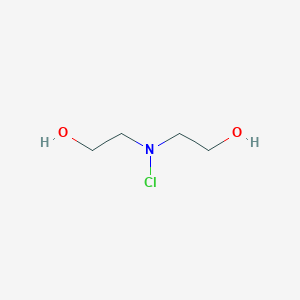
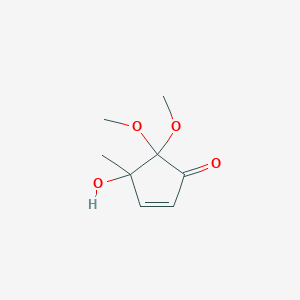
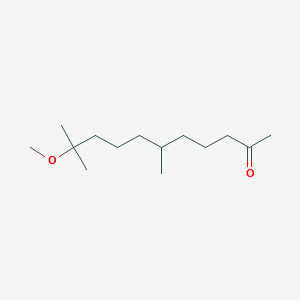
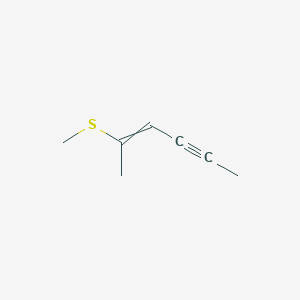
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
